![molecular formula C17H6ClF5O2 B4105273 1-chloro-2-naphthyl pentafluorobenzoate](/img/structure/B4105273.png)
1-chloro-2-naphthyl pentafluorobenzoate
Overview
Description
1-chloro-2-naphthyl pentafluorobenzoate (CN-PFB) is a chemical compound that is widely used in scientific research applications. It is a derivative of pentafluorobenzoic acid and naphthyl chloride, which are both commonly used reagents in organic chemistry. CN-PFB is a white solid that is soluble in organic solvents such as dichloromethane and chloroform.
Mechanism of Action
The mechanism of action of 1-chloro-2-naphthyl pentafluorobenzoate is based on its ability to react with amino and thiol groups on biomolecules. The reaction forms a covalent bond between the 1-chloro-2-naphthyl pentafluorobenzoate and the biomolecule, which results in a fluorescent label. The labeling reaction is specific and can be used to target specific biomolecules in complex mixtures.
Biochemical and physiological effects:
1-chloro-2-naphthyl pentafluorobenzoate labeling does not have any known biochemical or physiological effects on the labeled biomolecules. The labeling reaction is reversible and does not affect the function of the labeled biomolecules.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-chloro-2-naphthyl pentafluorobenzoate labeling is its specificity and sensitivity. The labeling reaction can be carried out under mild conditions and does not require any special equipment. However, 1-chloro-2-naphthyl pentafluorobenzoate labeling is limited by its solubility in aqueous solutions, which can limit its use in some biological applications.
Future Directions
There are several future directions for the use of 1-chloro-2-naphthyl pentafluorobenzoate in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules. 1-chloro-2-naphthyl pentafluorobenzoate labeling could be used to create fluorescent probes that are specific for certain biomolecules, such as enzymes or receptors. Another potential application is in the development of new imaging techniques for studying biological systems. 1-chloro-2-naphthyl pentafluorobenzoate labeling could be used to visualize the distribution and localization of biomolecules in cells and tissues. Overall, 1-chloro-2-naphthyl pentafluorobenzoate is a versatile and useful reagent for scientific research, with many potential applications in the future.
Scientific Research Applications
1-chloro-2-naphthyl pentafluorobenzoate is commonly used as a fluorescent labeling reagent in biochemical and physiological research. It can be used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. 1-chloro-2-naphthyl pentafluorobenzoate has been used to study protein-protein interactions, enzyme kinetics, and membrane transport.
properties
IUPAC Name |
(1-chloronaphthalen-2-yl) 2,3,4,5,6-pentafluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6ClF5O2/c18-11-8-4-2-1-3-7(8)5-6-9(11)25-17(24)10-12(19)14(21)16(23)15(22)13(10)20/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQVVNMLLGYEOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6ClF5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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